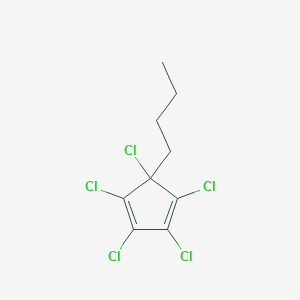
5-Butyl-1,2,3,4,5-pentachlorocyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-1,2,3,4,5-pentachlorocyclopenta-1,3-diene is a chlorinated cyclopentadiene derivative This compound is characterized by its five chlorine atoms and a butyl group attached to a cyclopentadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-1,2,3,4,5-pentachlorocyclopenta-1,3-diene typically involves the chlorination of cyclopentadiene derivatives. The reaction conditions often require the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The process may involve multiple steps to ensure the selective chlorination at the desired positions on the cyclopentadiene ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters would be essential to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-1,2,3,4,5-pentachlorocyclopenta-1,3-diene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chlorinated cyclopentadienone derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated cyclopentadiene derivatives.
Substitution: Nucleophilic substitution reactions can replace one or more chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated cyclopentadienones, while substitution reactions can produce a variety of functionalized cyclopentadiene derivatives.
Scientific Research Applications
5-Butyl-1,2,3,4,5-pentachlorocyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may be studied for their biological activity and potential use in pharmaceuticals.
Medicine: Research into its potential therapeutic applications, particularly in the development of new drugs, is ongoing.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 5-Butyl-1,2,3,4,5-pentachlorocyclopenta-1,3-diene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorine atoms and butyl group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5-Pentachlorocyclopenta-1,3-diene: Lacks the butyl group, making it less hydrophobic and potentially less reactive in certain contexts.
Hexachlorocyclopentadiene: Contains an additional chlorine atom, which can alter its chemical properties and reactivity.
Uniqueness
5-Butyl-1,2,3,4,5-pentachlorocyclopenta-1,3-diene is unique due to the presence of the butyl group, which can enhance its solubility in organic solvents and influence its chemical behavior. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
31854-17-8 |
|---|---|
Molecular Formula |
C9H9Cl5 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
5-butyl-1,2,3,4,5-pentachlorocyclopenta-1,3-diene |
InChI |
InChI=1S/C9H9Cl5/c1-2-3-4-9(14)7(12)5(10)6(11)8(9)13/h2-4H2,1H3 |
InChI Key |
QZMSWEMUMILXIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


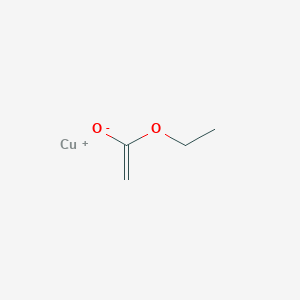
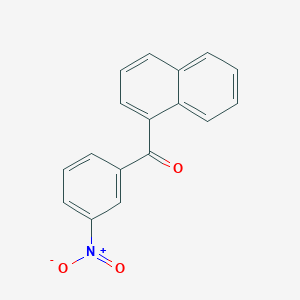

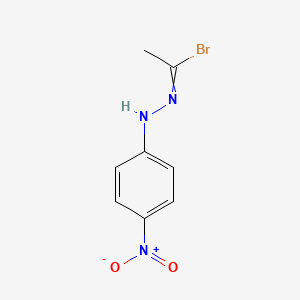
![4-methyl-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14677833.png)
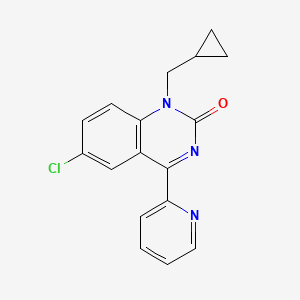
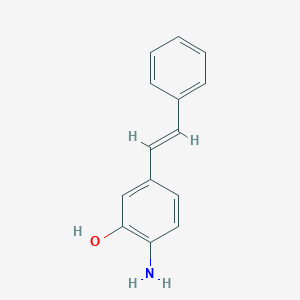

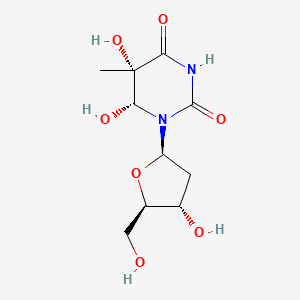
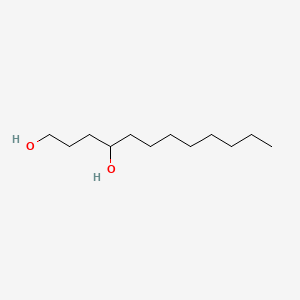
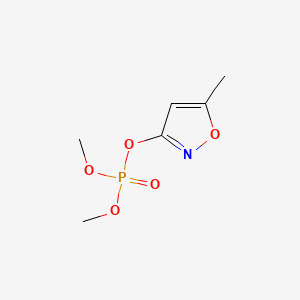

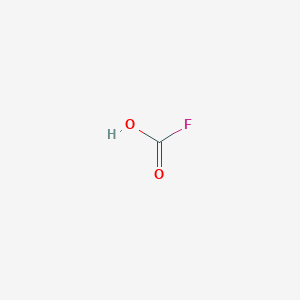
![12,14-dioxo-13-oxa-9,10-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,8,16-pentaene-16,17-dicarboxylic acid](/img/structure/B14677914.png)
